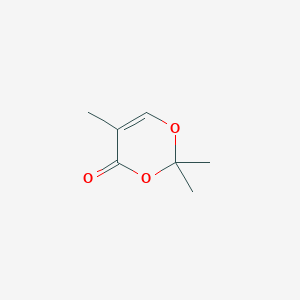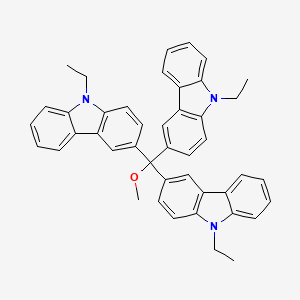
3,3',3''-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole compounds are known for their significant photochemical and thermal stability, as well as their good hole-transport ability. These properties make them valuable in various scientific and industrial applications, particularly in the fields of optoelectronics and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) typically involves multiple steps, starting with the preparation of the carbazole core. One common method is the Horner-Wadsworth-Emmons reaction, which is used to develop a new heterocycle-based monomer using 3,6-linked N-ethyl-carbazole as a central unit . The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where reagents like sodium methoxide or potassium tert-butoxide are used.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often occur at room temperature under an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carbazole-3,6-dione, while reduction can produce various hydroxy derivatives.
Applications De Recherche Scientifique
3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential antitumor activity, particularly in melanoma cells.
Medicine: Explored for its role in drug development, especially in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate the p53 signaling pathway in melanoma cells, leading to increased apoptosis and cell cycle arrest . The compound may also interact with other signaling molecules, such as p38-MAPK and JNK, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its antitumor activity through the reactivation of the p53 pathway.
Polycarbazole derivatives: Used in various optoelectronic applications due to their excellent charge transport properties.
Uniqueness
3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) stands out due to its unique structure, which allows for multiple functionalizations and modifications. This versatility makes it a valuable compound for a wide range of applications, from materials science to medicinal chemistry.
Propriétés
Numéro CAS |
112118-25-9 |
|---|---|
Formule moléculaire |
C44H39N3O |
Poids moléculaire |
625.8 g/mol |
Nom IUPAC |
3-[bis(9-ethylcarbazol-3-yl)-methoxymethyl]-9-ethylcarbazole |
InChI |
InChI=1S/C44H39N3O/c1-5-45-38-17-11-8-14-32(38)35-26-29(20-23-41(35)45)44(48-4,30-21-24-42-36(27-30)33-15-9-12-18-39(33)46(42)6-2)31-22-25-43-37(28-31)34-16-10-13-19-40(34)47(43)7-3/h8-28H,5-7H2,1-4H3 |
Clé InChI |
NJDVBPYXHXAEQM-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C(C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)(C6=CC7=C(C=C6)N(C8=CC=CC=C87)CC)OC)C9=CC=CC=C91 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


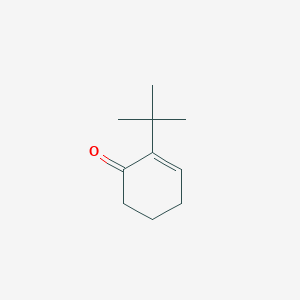
![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)
![11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione](/img/structure/B14323154.png)
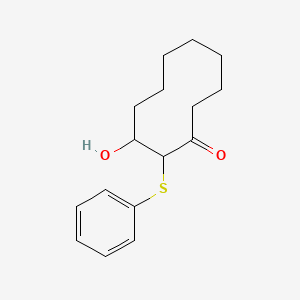
![1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene](/img/structure/B14323173.png)
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)
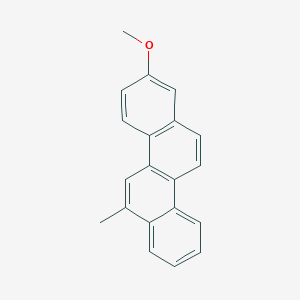

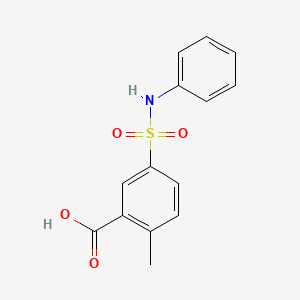
![2,2-Dichloro-3-[(propan-2-yl)oxy]propanal](/img/structure/B14323191.png)
![2-Octyl-2-azaspiro[5.5]undecane](/img/structure/B14323199.png)
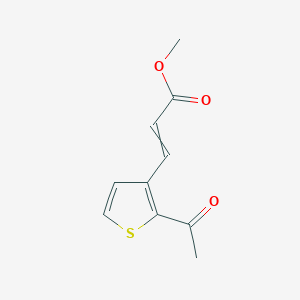
![4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate](/img/structure/B14323211.png)
